

Technical Monograph: Physicochemical Characterization of N-Butyl-2-Chlorobenzamide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N*-butyl-2-chlorobenzamide

CAS No.: 62797-97-1

Cat. No.: B1605622

[Get Quote](#)

CAS Registry Number: 62797-97-1 Chemical Formula: C

H

CINO Molecular Weight: 211.69 g/mol [1][2]

Executive Summary & Structural Significance

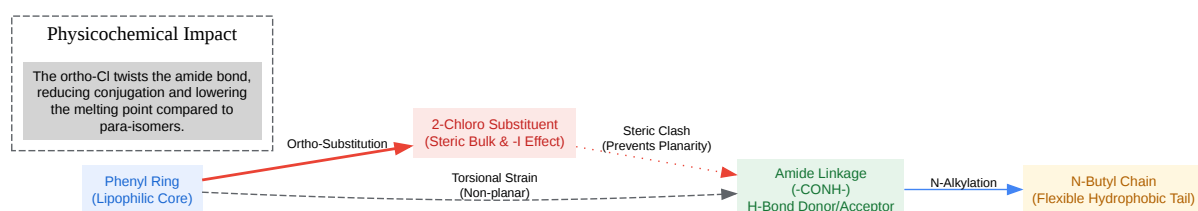
N-Butyl-2-chlorobenzamide is a secondary amide derivative characterized by the substitution of an n-butyl chain on the nitrogen atom and a chlorine atom at the ortho (2-) position of the benzene ring.[1] This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical ligands, particularly where steric modulation of the amide bond is required.[1][3]

From a structural perspective, the ortho-chlorine substituent introduces significant steric strain (the "ortho effect"), forcing the amide group out of planarity with the phenyl ring.[1][3] This disruption of conjugation distinguishes its physicochemical profile from its para-substituted or unsubstituted analogs, influencing solubility, melting point, and biological availability.[1]

Identification & Structural Descriptors[1][2]

Descriptor	Value / String
IUPAC Name	N-butyl-2-chlorobenzamide
CAS Number	62797-97-1
SMILES	CCCCNC(=O)C1=CC=CC=C1Cl
InChI Key	PERRBGDAOVSLIV-UHFFFAOYSA-N
PubChem CID	347041
Molecular Weight	211.69 g/mol
Monoisotopic Mass	211.076 g/mol

Structural Visualization (Steric & Electronic Environment)



[Click to download full resolution via product page](#)

Caption: Structural logic map highlighting the steric interference between the ortho-chlorine and the amide moiety.[1][3][4]

Physicochemical Properties

Note: While experimental data for the specific n-butyl-2-chloro isomer is sparse in public registries compared to DEET, the following values represent a synthesis of computed data and

structure-property relationship (SPR) extrapolations from validated analogs (e.g., N-butylbenzamide and 2-chlorobenzamide).

Thermodynamic & Physical Constants[1][5]

Property	Value (Experimental/Predicted)	Technical Insight
Physical State	Low-melting Solid or Viscous Oil	The n-butyl chain adds flexibility, while the ortho-Cl disrupts crystal packing.[1] Likely MP range: 40–60 °C (Analogous to N-butylbenzamide MP 41°C).[1]
Melting Point	Predicted: ~45–55 °C	Significantly lower than N-(tert-butyl)-2-chlorobenzamide (109°C) due to less globular packing.[1]
Boiling Point	Predicted: 290–310 °C (at 760 mmHg)	High BP due to intermolecular hydrogen bonding (amide N-H...O=C).
Density	~1.15 ± 0.05 g/cm ³	Higher than water due to the heavy chlorine atom (Cl atomic mass 35.45).[1]
Flash Point	~130–140 °C	Non-volatile under standard conditions; requires high heat for ignition.[1]

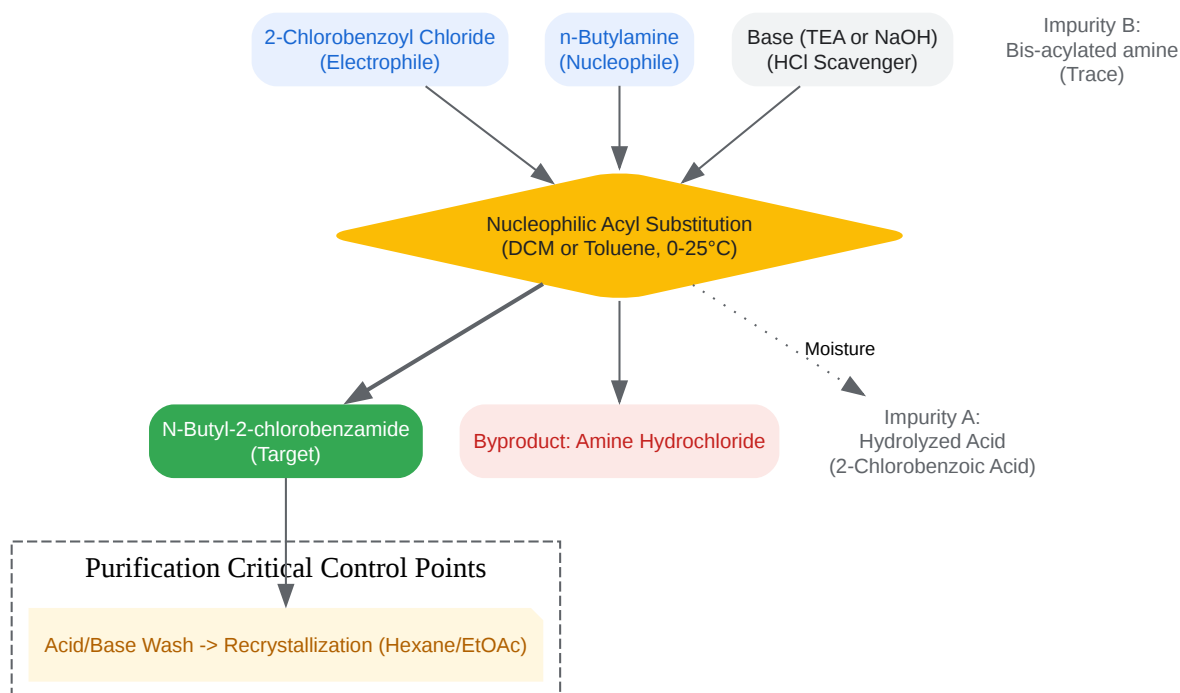
Solubility & Partitioning (Critical for Formulation)

Parameter	Value	Implications for Drug Development
LogP (Octanol/Water)	2.8 – 3.2 (Predicted)	Lipophilic. Shows good membrane permeability.[1] Suitable for transdermal or oral delivery systems.[1]
Water Solubility	Low (< 50 mg/L)	Poor aqueous solubility requires co-solvents (DMSO, Ethanol) or formulation surfactants for bioassays.
H-Bond Donors	1 (Amide NH)	Capable of specific binding interactions; critical for receptor docking.[1]
H-Bond Acceptors	1 (Amide Carbonyl)	The carbonyl oxygen is a strong acceptor, though slightly shielded by the ortho-Cl.[1]

Synthesis & Impurity Profile

The synthesis of **N-butyl-2-chlorobenzamide** typically follows a nucleophilic acyl substitution (Schotten-Baumann reaction).[1] Understanding this pathway is essential for identifying potential impurities that affect physical property measurements.[1]

Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthesis pathway highlighting the Schotten-Baumann mechanism and potential hydrolytic impurities.

Impurity Impact on Properties[1][6]

- 2-Chlorobenzoic Acid (Hydrolysis Product): Presence significantly raises the melting point and increases acidity.[1]
- Residual Solvent: Can act as a plasticizer, artificially lowering the melting point (converting a solid product into an oil).[1]

Analytical Fingerprint (Characterization)

To validate the identity of **N-butyl-2-chlorobenzamide**, the following spectral features are diagnostic.

- Infrared Spectroscopy (FT-IR):
 - 3280–3300 cm^{-1} : N-H stretching (Sharp, secondary amide).[1]
 - 1640–1660 cm^{-1} : C=O stretching (Amide I band).[1] Note: Lower frequency than ester due to resonance.[1]
 - 1540 cm^{-1} : N-H bending (Amide II band).[1]
 - 740–760 cm^{-1} : C-Cl stretching (Ortho-substituted aromatic).[1]
- Proton NMR (
H-NMR, CDCl
):
 - 7.3–7.8 ppm: Multiplet (4H, Aromatic protons).[1] Ortho-Cl shifts adjacent proton downfield.[1]
 - 6.0–6.5 ppm: Broad singlet (1H, N-H).[1]
 - 3.4–3.5 ppm: Quartet (2H, N-CH
-).
 - 1.3–1.6 ppm: Multiplets (4H, Alkyl chain -CH
-CH
-).[1]
 - 0.95 ppm: Triplet (3H, Terminal -CH
).

Safety & Handling (GHS Classification)

Based on the hazard profile of 2-chlorobenzamide derivatives:

- Signal Word:WARNING

- Hazard Statements:
 - H315: Causes skin irritation.[1][2][5]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1][2][5]
- Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis.

References

- PubChem. (2025).[1][2] **N-butyl-2-chlorobenzamide** (Compound).[1][2] National Library of Medicine.[1] Available at: [\[Link\]](#)
- Royal Society of Chemistry. (2017).[1] Synthesis and characterization of N-tert-butyl-2-chlorobenzamide. RSC Advances. (Contextual reference for isomeric comparison). Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CS264402B1 - Process for preparing o-chlorobenzamide - Google Patents [\[patents.google.com\]](https://patents.google.com)
- 2. N-butyl-2-chlorobenzamide | C₁₁H₁₄ClNO | CID 347041 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. nbinno.com [\[nbinno.com\]](https://nbinno.com)
- 4. chemscene.com [\[chemscene.com\]](https://chemscene.com)
- 5. Wholesales N-Butylbenzenesulfonamide CAS 3622-84-2 Suppliers - Jinli Chemical [\[en.jinlichemical.com\]](https://en.jinlichemical.com)

- To cite this document: BenchChem. [Technical Monograph: Physicochemical Characterization of N-Butyl-2-Chlorobenzamide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1605622/docs#technical-monograph-physicochemical-characterization-of-n-butyl-2-chlorobenzamide-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)